Home > Products > Screening Compounds P65260 > GGFG-amide-glycol-amide-Exatecan
GGFG-amide-glycol-amide-Exatecan -

GGFG-amide-glycol-amide-Exatecan

Catalog Number: EVT-14214396
CAS Number:
Molecular Formula: C43H47FN8O11
Molecular Weight: 870.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GGFG-amide-glycol-amide-Exatecan is a synthetic compound derived from Exatecan, which is a camptothecin analog known for its anticancer properties. This compound is specifically designed for use in antibody-drug conjugates (ADCs), enhancing the delivery and efficacy of therapeutic agents in cancer treatment. The chemical structure of GGFG-amide-glycol-amide-Exatecan includes a glycolamide moiety and a tetrapeptide linker (GGFG), which play crucial roles in its function and stability as an ADC payload.

Source and Classification

The compound is classified under the category of anticancer agents and is recognized for its potential in targeted cancer therapy through ADCs. It is listed with the Chemical Abstracts Service (CAS) number 2866301-18-8 and has a molecular weight of 870.88 g/mol, with the formula C43H47FN8O11C_{43}H_{47}FN_{8}O_{11} . The compound's development stems from the need to improve existing therapeutic strategies by combining the potency of camptothecin derivatives with the specificity of monoclonal antibodies .

Synthesis Analysis

Methods and Technical Details

The synthesis of GGFG-amide-glycol-amide-Exatecan involves several chemical reactions starting from Exatecan. The process typically includes:

  1. Modification of Exatecan: The initial step involves modifying Exatecan to introduce a glycolate group, which serves as an optimal attachment point for further modifications.
  2. Linker Attachment: A self-immolative hemiaminal ether group is utilized to link the GGFG tetrapeptide to the modified Exatecan. This step is critical for reducing aggregation, which has been a challenge in previous conjugation attempts .
  3. Purification: Following synthesis, purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate the final product with minimal impurities .

The entire synthesis process requires careful control of reaction conditions, including temperature and light exposure, to ensure optimal yields and product stability.

Molecular Structure Analysis

Structure and Data

The molecular structure of GGFG-amide-glycol-amide-Exatecan can be represented by its chemical formula C43H47FN8O11C_{43}H_{47}FN_{8}O_{11}. The structure features:

  • Glycolamide Group: This group enhances solubility and stability.
  • Tetrapeptide Linker (GGFG): This component facilitates selective release in target cells, contributing to the compound's efficacy as an ADC payload.

Detailed structural data can be accessed through databases such as PubChem, which provides insights into its molecular geometry and bonding characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving GGFG-amide-glycol-amide-Exatecan are centered around its use in forming ADCs. The key reactions include:

  1. Conjugation with Antibodies: The thiol-reactive maleimidocaproyl unit at the end of the linker allows for covalent bonding with antibodies, forming stable drug-antibody conjugates.
  2. Release Mechanism: Upon internalization by target cells, the linker undergoes cleavage through proteolytic enzymes, releasing the active drug component selectively within cancer cells .

These reactions are crucial for achieving the desired therapeutic effect while minimizing off-target toxicity.

Mechanism of Action

Process and Data

The mechanism of action for GGFG-amide-glycol-amide-Exatecan as part of an ADC involves:

  1. Targeting Cancer Cells: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Following binding, the ADC is internalized via endocytosis.
  3. Drug Release: Inside the cell, proteases cleave the GGFG linker, releasing Exatecan, which then exerts its cytotoxic effects by inhibiting DNA topoisomerase I, leading to apoptosis .

This targeted approach enhances therapeutic efficacy while reducing systemic side effects associated with traditional chemotherapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GGFG-amide-glycol-amide-Exatecan exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a solid.
  • Molecular Weight: 870.88 g/mol.
  • Storage Conditions: Recommended to be stored tightly sealed at -20°C, protected from light .

These properties are essential for handling and application in laboratory settings.

Applications

Scientific Uses

GGFG-amide-glycol-amide-Exatecan has significant applications in cancer research and treatment:

  1. Antibody-Drug Conjugates Development: It serves as an intermediate in synthesizing ADCs aimed at various cancers, leveraging its potent cytotoxicity.
  2. Research Tool: As a derivative of Exatecan, it aids in studying drug delivery mechanisms and improving therapeutic strategies against resistant cancer types .
Synthesis and Bioconjugation Methodologies of GGFG-amide-glycol-amide-Exatecan

Design Rationale for Camptothecin-Based Antibody-Drug Conjugates (ADCs)

Structural Modifications of Exatecan for ADC Compatibility

Exatecan (DX-8951) is a potent DNA topoisomerase I inhibitor derived from camptothecin. Its clinical application as a free agent is limited by poor solubility, rapid clearance, and the reversible hydrolysis of its active lactone ring to an inactive carboxylate form at physiological pH [4] [8]. For ADC integration, structural modifications at the C-10 position were critical. The introduction of a primary hydroxyl group via glycolic acid conjugation yielded a derivative (DXd) with enhanced hydrophilicity and a stable attachment point for linker chemistry. This modification retained sub-nanomolar cytotoxicity (IC₅₀ ∼1 nM) while enabling traceless payload release upon linker cleavage [4] [8]. Unlike irinotecan-derived payloads (e.g., SN-38), Exatecan derivatives exhibit minimal susceptibility to multidrug resistance (MDR) efflux pumps, enhancing potency against heterogeneous tumors [8].

Role of Glycolamide Moieties in Enhancing Solubility and Stability

The glycolamide spacer (–NH–CH₂–CO–) bridges Exatecan’s C-10 position and the peptide linker. This moiety confers three key advantages:

  • Hydrophilicity Enhancement: Reduces logD values by ∼1.5 units compared to unmodified Exatecan, mitigating ADC aggregation during conjugation [4].
  • Lactone Stabilization: Shields the lactone ring within the hydrophobic antibody’s binding pocket during circulation. Upon lysosomal internalization (pH 4.5–6.0), the acidic environment shifts the lactone-carboxylate equilibrium toward the active lactone form (>80%) [4] [8].
  • Controlled Payload Release: The hemiaminal ether formed between the glycolamide hydroxyl and the linker’s amine is hydrolytically stable in plasma but rapidly cleaved post-protease activation [5].

Table 1: Impact of Glycolamide Modification on Exatecan Properties

PropertyUnmodified ExatecanGlycolamide-Exatecan
LogD (pH 7.4)2.81.3
Lactone % (Plasma, 24h)15%>95%*
IC₅₀ (NCI-H460 cells)0.7 nM1.1 nM

*When conjugated via GGFG linker [4] [5]

Linker Design and Optimization

Self-Immolative Hemiaminal Ether Linkers for Aggregation Mitigation

Traditional para-aminobenzyl carbamate (PABC) linkers used with camptothecins induce ADC aggregation due to payload hydrophobicity. The hemiaminal ether spacer (–O–CH₂–NH–) in GGFG-amide-glycol-amide-Exatecan is a self-immolative system that addresses this:

  • Mechanism: Upon protease cleavage of the GGFG peptide, the hemiaminal ether undergoes spontaneous 1,6-elimination, releasing Exatecan without residual linker fragments [5] [9].
  • Aggregation Reduction: Conjugates maintain >95% monomeric content at drug-to-antibody ratios (DAR) of 8, compared to <60% monomericity with PABC-linked Exatecan [4] [9]. This enables high-DAR ADCs without compromising pharmacokinetics.

Protease-Cleavable Tetrapeptide (GGFG) Linker Systems

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is optimized for lysosomal protease sensitivity and plasma stability:

  • Cleavage Specificity: Cathepsins B, L, and S recognize GGFG, cleaving between Phe and Gly. The Gly-Gly-Phe sequence enhances selectivity over Val-Cit linkers, which are susceptible to carboxylesterase 1C (Ces1C)-mediated hydrolysis in rodent plasma [2] [4].
  • Plasma Stability: GGFG linkers exhibit >90% integrity after 72 hours in human plasma, minimizing premature payload release. This contrasts with Val-Cit linkers, which suffer neutrophil elastase-mediated cleavage contributing to neutropenia [2].
  • Bystander Effect: Released Exatecan (logD ∼1.3) diffuses into neighboring antigen-negative cells, enhancing efficacy in heterogeneous tumors [4] [8].

Table 2: Comparative Properties of Peptide Linkers in ADCs

Linker TypeProtease SensitivityPlasma Stability (72h)Bystander Payload
GGFGCathepsins B/L/S>90%Exatecan (hydrophilic)
Val-CitCathepsins B/L/S, Neutrophil elastase60-70%MMAE (hydrophobic)
Val-AlaCathepsins S/F>85%Moderate

Data compiled from [2] [4]

Conjugation Strategies for High Drug-to-Antibody Ratio (DAR)

Thiol-Maleimide Chemistry for Site-Specific Attachment

Cysteine-directed conjugation using maleimidocaproyl (MC)-GGFG-amide-glycol-amide-Exatecan achieves homogeneous DAR ∼8:

  • Process: Partial reduction of interchain disulfide bonds (4 pairs per IgG) with tris(2-carboxyethyl)phosphine (TCEP) generates 8 thiol groups. Maleimide-drug linker addition at controlled stoichiometry (∼15 equivalents) yields DAR 7–8 [4] [9].
  • Site Specificity: Conjugation occurs predominantly at hinge-region cysteines, minimizing heterogeneity. The maleimidocaproyl spacer enhances stability against retro-Michael reactions in vivo [9].

Challenges in Maintaining Monomeric ADC Content

High-DAR ADCs risk aggregation due to hydrophobic payload clustering. Key mitigation strategies include:

  • Linker Hydrophilicity: The GGFG peptide (–20% hydrophobic) combined with the glycolamide spacer reduces overall conjugate hydrophobicity vs. Val-Cit-MMAE systems [4] [9].
  • Formulation Optimization: Lyophilized ADCs use sucrose/trehalose (∼9% w/v) and histidine buffer (∼25 mM, pH 5.5–6.0) to prevent aggregation during storage. Reconstituted solutions maintain >90% monomericity at 20 mg/mL [6] [9].
  • Conjugation Control: Limiting reaction temperatures to <25°C and DMSO concentrations to <10% (v/v) prevents antibody denaturation. Post-conjugation purification via size-exclusion chromatography removes aggregates [4].

Table 3: Key Bioconjugation Parameters for GGFG-amide-glycol-amide-Exatecan ADCs

ParameterOptimal ConditionImpact on ADC Quality
TCEP Equivalents12 mol/mol IgGGenerates 8–10 free thiols
Drug Linker Equivalents15 mol/mol IgGAchieves DAR 7.5–8.2
Reaction Temperature20–25°CMinimizes maleimide hydrolysis
Final DMSO Concentration≤10% (v/v)Prevents precipitation
Formulation BufferHis-sucrose, pH 5.5Maintains colloidal stability

Data sourced from [4] [6] [9]

Table 4: Compound Identifiers for GGFG-amide-glycol-amide-Exatecan

IdentifierValue
Systematic Name(S)-10-[(2S)-2-Amino-3-methylbutanoyl]-10,11-dihydroxy-1,22-dioxo-19,21-dioxa-1,7,14,18-tetraazatricyclo[16.4.0.0²,⁷]docosa-2,4,6,12,14-pentaen-13-yl (1S,9S)-1-amino-9-ethyl-5-fluoro-9-hydroxy-8-methyl-2,3,9,10-tetrahydro-1H,8H-7-oxa-1,3,4,9a-tetraaza-cyclopenta[a]naphthalen-4-one-10-carboxylate
CAS Number2866301-18-8
Molecular FormulaC₄₃H₄₇FN₈O₁₁
Molecular Weight870.88 g/mol
Chemical Structure[Depicted in [1]]
Key ModificationsC-10 glycolamide spacer, GGFG-amide linker

Note: This table compiles identifiers exclusively mentioned in the cited sources [1] [3] [4].

Properties

Product Name

GGFG-amide-glycol-amide-Exatecan

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]ethyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

Molecular Formula

C43H47FN8O11

Molecular Weight

870.9 g/mol

InChI

InChI=1S/C43H47FN8O11/c1-3-43(60)27-14-32-38-25(19-52(32)40(57)26(27)20-63-41(43)58)37-29(10-9-24-22(2)28(44)15-30(50-38)36(24)37)51-42(59)62-12-11-61-21-48-34(54)17-47-39(56)31(13-23-7-5-4-6-8-23)49-35(55)18-46-33(53)16-45/h4-8,14-15,29,31,60H,3,9-13,16-21,45H2,1-2H3,(H,46,53)(H,47,56)(H,48,54)(H,49,55)(H,51,59)/t29-,31-,43-/m0/s1

InChI Key

MEANSBFOEJBQOJ-BMANKKTJSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.